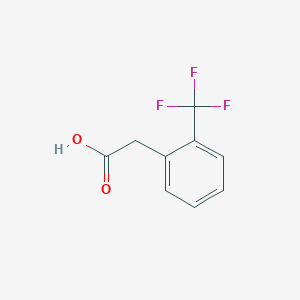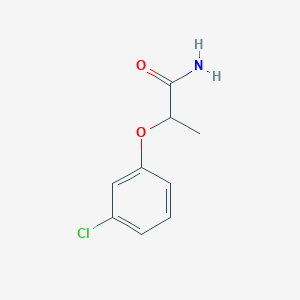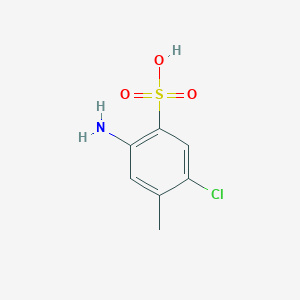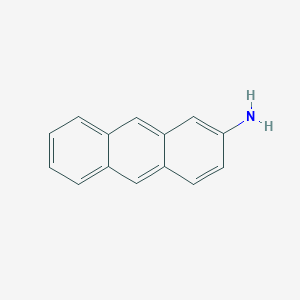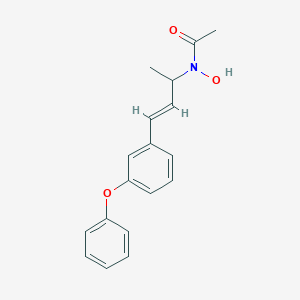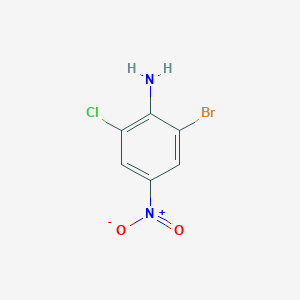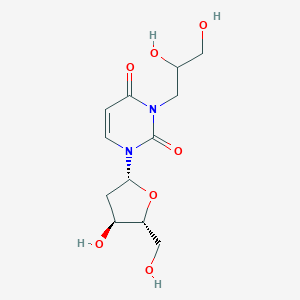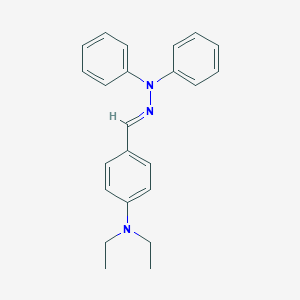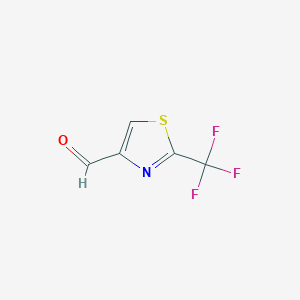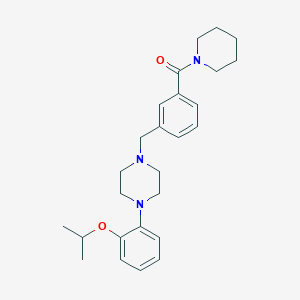
吗杂哌汀
描述
It exerts its pharmacological effects through affinity for dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors . Although it was never marketed, mazapertine has been studied extensively for its potential therapeutic applications.
科学研究应用
Chemistry: Studied for its unique chemical properties and reactions.
Biology: Explored for its interactions with biological receptors.
Medicine: Investigated as an antipsychotic agent with potential therapeutic benefits for conditions like schizophrenia.
Industry: Potential applications in the pharmaceutical industry for developing new therapeutic agents.
作用机制
Mazapertine exerts its effects by binding to dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors. This binding modulates neurotransmitter activity, leading to its antipsychotic effects. The molecular targets and pathways involved include the dopaminergic and serotonergic systems, which play crucial roles in regulating mood, cognition, and behavior .
准备方法
The synthesis of mazapertine involves several steps:
Alkylation: 2-nitrophenol is alkylated with isopropyl bromide to produce 2-isopropoxynitrobenzene.
Hydrogenation: The nitro group of 2-isopropoxynitrobenzene is catalytically hydrogenated to yield 2-isopropoxyaniline.
Ring Formation: Intermolecular ring formation of 2-isopropoxyaniline with bis(2-chloroethyl)amine results in 1-(2-isopropoxyphenyl)piperazine.
Amide Formation: 3-(chloromethyl)benzoyl chloride reacts with piperidine to form 1-[3-(chloromethyl)benzoyl]piperidine.
Convergent Synthesis: The final step involves the alkylation of 1-(2-isopropoxyphenyl)piperazine with 1-[3-(chloromethyl)benzoyl]piperidine to produce mazapertine.
化学反应分析
Mazapertine undergoes several types of chemical reactions:
Oxidation: Phenylhydroxylation and piperidyl oxidation are common oxidation reactions.
Reduction: Reduction of the nitro group to an amine.
Substitution: O-dealkylation and N-dephenylation are typical substitution reactions.
Other Reactions: Oxidative N-debenzylation and dehydration are also observed.
Common reagents and conditions used in these reactions include catalytic hydrogenation for reduction and various oxidizing agents for oxidation. Major products formed from these reactions include 4-OH-phenyl mazapertine and 4-OH-piperidyl mazapertine .
相似化合物的比较
Mazapertine is unique due to its dual affinity for dopamine D2 and serotonin 5-HT1A receptors. Similar compounds include:
Aripiprazole: A partial agonist at D2 and 5-HT1A receptors.
Cariprazine: Investigated for its dual D2 and 5-HT1A receptor activity.
Pardoprunox: Another compound with dual receptor activity.
Bifeprunox: Discontinued due to non-optimal pharmacokinetic properties.
Sarizotan: Investigated for similar therapeutic applications.
Mazapertine’s unique pharmacological profile and receptor affinity make it a compound of interest for further research and development.
属性
IUPAC Name |
piperidin-1-yl-[3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-21(2)31-25-12-5-4-11-24(25)28-17-15-27(16-18-28)20-22-9-8-10-23(19-22)26(30)29-13-6-3-7-14-29/h4-5,8-12,19,21H,3,6-7,13-18,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZFPRUSWCYSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158594 | |
| Record name | Mazapertine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134208-17-6 | |
| Record name | Mazapertine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134208-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mazapertine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134208176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mazapertine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAZAPERTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0X1XW704P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Mazapertine?
A1: Mazapertine primarily exerts its antipsychotic effects by interacting with dopamine and serotonin receptors in the brain. Specifically, it exhibits high affinity for dopamine D2 receptors [, ], acting as a partial agonist, and also binds to serotonin 5-HT1A receptors [, ]. This dual-targeting approach aims to address the complex neurotransmitter imbalances associated with schizophrenia.
Q2: What are the major metabolic pathways of Mazapertine in different species?
A2: Mazapertine undergoes extensive metabolism in both animals and humans. In dogs, seven major metabolic pathways have been identified, including phenyl hydroxylation, piperidyl oxidation, O-dealkylation, N-dephenylation, oxidative N-debenzylation, depiperidylation, and conjugation []. Similar metabolic pathways have been observed in rats, with phenyl hydroxylation and piperidyl oxidation being the predominant routes []. In humans, API-MS and MS/MS techniques have identified various urinary metabolites, further confirming the extensive metabolic transformation of Mazapertine [].
Q3: What are the major metabolites of Mazapertine and have they been further investigated?
A4: The major metabolites of Mazapertine include 4-OH-piperidyl, OH-phenyl-OH-piperidyl, carboxybenzoyl piperidine, and depiperidyl analogues []. These metabolites, resulting from pathways like phenyl hydroxylation and piperidyl oxidation, represent a significant portion of the administered dose in excretion studies. The synthesis and pharmacological evaluation of these major metabolites have been conducted to better understand their potential contribution to the overall efficacy and safety profile of Mazapertine [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



